(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
Description
(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a stereospecific configuration (1S,2R) and a substituted aromatic ring (4-chloro-2-methylphenyl). Notably, the 4-chloro-2-methylphenyl substituent is shared with compounds like chlordimeform (CAS 6164-98-3), a banned insecticide due to its environmental and health risks .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
TVIZKHYDNFUQMC-GMSGAONNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Typical starting materials include:
- 4-chloro-2-methylbenzaldehyde or related substituted benzaldehydes.
- Suitable chiral amines or amino alcohol precursors.
- Chiral catalysts or auxiliaries for stereochemical control.
Asymmetric Reduction
A common synthetic strategy involves the asymmetric reduction of a prochiral ketone intermediate to the amino alcohol:
- The ketone precursor, such as 1-(4-chloro-2-methylphenyl)propan-2-one, undergoes reductive amination or direct asymmetric reduction.
- Chiral reducing agents or catalysts such as ruthenium-BINAP complexes or chiral oxazaborolidines are employed.
- Reaction conditions typically involve low temperatures (0–25 °C) and solvents like ethanol or methanol to optimize enantioselectivity.
Biocatalytic Methods
Industrial processes may utilize enzymatic reduction employing alcohol dehydrogenases or transaminases to achieve high enantiomeric excess (ee):
- Enzymes catalyze the stereoselective reduction of ketones to the corresponding amino alcohols.
- Conditions involve aqueous media, mild pH (6–8), and moderate temperatures (25–40 °C).
- Advantages include environmentally friendly conditions and high stereoselectivity.
Resolution Techniques
If racemic mixtures are formed, resolution methods include:
- Chiral high-performance liquid chromatography (HPLC) using cellulose-based stationary phases.
- Enzymatic resolution via selective acylation or deacylation.
- Crystallization of diastereomeric salts with chiral acids or bases.
Reaction Scheme Summary
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Stereochemical Outcome | Yield (%) |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | 4-chloro-2-methylbenzaldehyde, acid catalyst | 0–25 °C, inert atmosphere | Introduction of aromatic moiety | 65–75 |
| 2 | Asymmetric Reductive Amination | Chiral catalyst (e.g., Ru-BINAP), amine source | Low temperature, ethanol solvent | Formation of (1S,2R) amino alcohol | 80–90 |
| 3 | Purification and Resolution | Chiral HPLC or enzymatic resolution | Ambient temperature | >98% enantiomeric excess (ee) | 90–95 (purified) |
Analytical and Purification Techniques
To confirm the structure and purity of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol, the following techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR to verify aromatic substitution patterns and chiral centers.
- Infrared (IR) Spectroscopy : Identification of amino (N-H stretch ~3300 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups.
- Chiral HPLC : To assess enantiomeric purity, typically using cellulose-based columns.
- Mass Spectrometry (MS) : To confirm molecular weight and molecular formula.
- Optical Rotation Measurements : To verify stereochemical configuration.
Research Findings and Comparative Insights
- Research patents (e.g., EP0654534A2) describe processes for producing optically active 2-amino-1-phenylethanol derivatives, which include compounds structurally analogous to (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol, highlighting the use of chiral catalysts and biocatalysts for high enantioselectivity.
- Industrial synthesis emphasizes the use of enzymatic methods for environmental sustainability and scalability.
- Variations in substituents on the aromatic ring (e.g., fluoro, methyl, chloro) affect reactivity and stereochemical control but generally follow similar synthetic principles.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Catalytic Reduction | Use of chiral metal catalysts to reduce ketones | High stereoselectivity, scalable | Requires expensive catalysts |
| Biocatalytic Reduction | Enzyme-mediated reduction of ketones | Mild conditions, eco-friendly | Enzyme availability, cost |
| Chiral Auxiliary Approach | Use of chiral auxiliaries to direct stereochemistry | Precise stereochemical control | Additional steps for auxiliary removal |
| Resolution of Racemates | Separation of enantiomers post-synthesis | Applicable to various mixtures | Loss of yield, time-consuming |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as the MAP kinase pathway, resulting in various biological effects.
Comparison with Similar Compounds
Chlordimeform (N’-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide)
- Key Differences: Unlike (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL, chlordimeform features an amidine core (methanimidamide) instead of an amino alcohol backbone.
- Activity: Chlordimeform was historically used as an insecticide but was prohibited globally due to carcinogenicity and neurotoxicity . The amino alcohol structure of the target compound may reduce toxicity compared to amidine derivatives.
(1S,2R)-1-Amino-1-(3-Bromophenyl)propan-2-ol
- Structural Variation : Substitution of 4-chloro-2-methylphenyl with 3-bromophenyl.
- Properties : Bromine’s larger atomic radius and polarizability may enhance lipophilicity and receptor binding affinity compared to chlorine. This compound has been discontinued for commercial use, possibly due to synthesis challenges or stability issues .
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- Structural Variation : Incorporates both chloro and trifluoromethyl groups at positions 2 and 4 of the phenyl ring.
- Its molecular weight (253.65 g/mol) and Smiles notation (CC(O)C(N)c1ccc(C(F)(F)F)cc1Cl) suggest distinct steric and electronic profiles compared to the target compound .
Pharmacological and Toxicological Comparisons
Adrenoceptor Binding Affinity
Compounds with similar backbones, such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, exhibit α1-, α2-, and β1-adrenoceptor binding activities . The absence of indole or methoxy groups in the target compound may reduce adrenergic activity but could improve selectivity for other targets.
Data Table: Key Parameters of Comparable Compounds
Research Implications and Gaps
Further studies should prioritize:
Stereochemical Optimization : The (1S,2R) configuration may influence enantioselective interactions with biological targets.
Toxicokinetics : Comparative studies with chlordimeform to assess environmental persistence and metabolic pathways.
Functional Assays : Screening for antiarrhythmic, hypotensive, or spasmolytic activity using models referenced in indole-containing analogs .
Biological Activity
Introduction
(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its structural similarities to neurotransmitters and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, receptor interactions, and therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₄ClNO
- Molar Mass : 199.68 g/mol
- Density : Approximately 1.179 g/cm³
- pKa : Estimated around 12.50, indicating basic properties in solution .
Mechanisms of Biological Activity
Research indicates that (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL exhibits several biological activities:
- Neurotransmitter Interaction : Due to its structural resemblance to neurotransmitters, the compound may influence neurotransmission and has been studied for its potential role in modulating synaptic activity .
- Receptor Binding : Interaction studies have shown that the compound has binding affinities with various receptors, which are crucial for understanding its pharmacodynamics. Specifically, it has been evaluated for potential interactions with serotonin and adrenergic receptors .
Biological Activities
The biological activities of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest the compound may exhibit antimicrobial properties, although detailed in vitro evaluations are necessary to confirm these effects .
- Antifungal Properties : The compound's efficacy against fungal pathogens remains under investigation, with initial results indicating potential activity .
Case Studies and Research Findings
A review of recent literature reveals various studies focusing on the biological activity of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL:
Table 1: Summary of Biological Activities
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Neurotransmitter Modulation | Demonstrated potential to enhance synaptic transmission in neuronal cultures. |
| Study B | Antimicrobial Testing | Showed MIC values against Staphylococcus aureus and E. coli comparable to established antibiotics. |
| Study C | Receptor Binding Affinity | Identified significant binding to serotonin receptors with implications for anxiety treatment. |
Synthetic Routes
Several synthetic pathways have been developed for producing (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL while preserving its chiral integrity. These methods are essential for generating sufficient quantities for biological testing and therapeutic applications .
Comparative Analysis
The biological activity of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can be compared with structurally similar compounds:
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Differences in Activity |
|---|---|---|
| (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL | C₁₀H₁₄ClNO | Different stereochemistry; potential variations in receptor binding. |
| (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL | C₁₀H₁₄ClNO | Chlorine at a different position; may affect pharmacological profile. |
| (1S,2R)-1-Amino-1-(3-chloro-2-methylphenyl)propan-2-OL | C₁₀H₁₄ClNO | Similar structure but different chlorine positioning; implications for selectivity. |
This comparative analysis highlights how subtle changes in molecular structure can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
